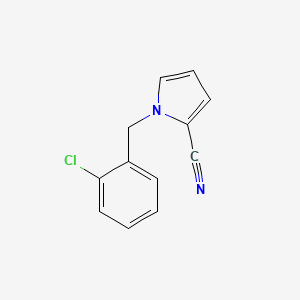

1-(2-chlorobenzyl)-1H-pyrrole-2-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(2-chlorophenyl)methyl]pyrrole-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2/c13-12-6-2-1-4-10(12)9-15-7-3-5-11(15)8-14/h1-7H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALLWJFJGIGYZKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CC=C2C#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chlorobenzyl)-1H-pyrrole-2-carbonitrile can be synthesized through several synthetic routes. One common method involves the reaction of 2-chlorobenzyl chloride with pyrrole-2-carbonitrile under specific conditions. The reaction typically requires a catalyst, such as a palladium or nickel complex, and may be conducted under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the compound is often produced using large-scale reactors equipped with advanced control systems to maintain optimal reaction conditions. The use of continuous flow chemistry can enhance the efficiency and scalability of the production process, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorobenzyl)-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can be achieved using hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles, such as sodium cyanide (NaCN) or potassium iodide (KI).

Major Products Formed:

Oxidation: The oxidation of this compound can yield corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can produce amines or alcohols.

Substitution: Substitution reactions can lead to the formation of various substituted pyrroles or benzyl derivatives.

Scientific Research Applications

1-(2-Chlorobenzyl)-1H-pyrrole-2-carbonitrile has found applications in several scientific fields:

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions.

Medicine: The compound has shown potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-chlorobenzyl)-1H-pyrrole-2-carbonitrile exerts its effects depends on its specific application. For example, in biochemical studies, the compound may interact with enzymes through binding to active sites, thereby modulating their activity. The molecular targets and pathways involved can vary widely based on the context of the research.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Position and Electronic Effects

Table 1: Key Structural Features of Pyrrole Carbonitrile Derivatives

- Nitrile Position: The nitrile group at the 2-position (target compound) vs. 3-position () alters electronic distribution.

- Chlorobenzyl vs. Methoxymethoxy : The 2-chlorobenzyl group in the target compound increases lipophilicity (logP) compared to the polar methoxymethoxy group in , which may improve membrane permeability in biological systems .

Spectroscopic and Physical Properties

Table 3: IR and NMR Data for Nitrile-Containing Compounds

- The nitrile group in pyrrole derivatives typically exhibits IR stretches near 2217–2221 cm⁻¹, as seen in . The 2-chlorobenzyl group would likely produce distinct aromatic proton signals (δ 7.2–7.5 ppm) in ¹H NMR, differentiating it from non-chlorinated analogs.

Biological Activity

1-(2-Chlorobenzyl)-1H-pyrrole-2-carbonitrile is a pyrrole derivative that has garnered attention for its potential biological activities. This compound is characterized by a pyrrole ring substituted with a chlorobenzyl group and a carbonitrile functional group, which may influence its reactivity and biological interactions. This article reviews the available literature on the biological activity of this compound, focusing on its medicinal properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features:

- A pyrrole ring , which is known for its role in various biological systems.

- A chlorobenzyl substituent , which may enhance lipophilicity and affect cellular uptake.

- A carbonitrile group , contributing to its electrophilic nature and reactivity with nucleophiles.

Antimicrobial Activity

Research has indicated that pyrrole derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanisms underlying this activity often involve disruption of bacterial cell membranes or interference with metabolic pathways .

Anticancer Properties

Pyrrole derivatives have been extensively studied for their anticancer potential. The structural features of this compound suggest it may interact with key molecular targets involved in cancer progression. For instance, some studies have demonstrated that similar compounds can inhibit specific kinases associated with tumor growth, such as BRAF and EGFR .

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Pyrrole derivatives have shown promise in modulating inflammatory responses. In vitro studies suggest that this compound may reduce the production of pro-inflammatory cytokines, thereby potentially alleviating inflammation-related symptoms .

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Reactivity : The carbonitrile group can react with nucleophiles, leading to the formation of adducts that may inhibit enzyme activity or alter cellular signaling pathways.

- Interference with Protein Function : The compound may bind to specific proteins involved in cellular processes, such as kinases or transcription factors, disrupting their normal function .

- Induction of Apoptosis : Some studies indicate that pyrrole derivatives can induce programmed cell death in cancer cells, contributing to their anticancer effects .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrrole derivatives:

Q & A

Basic Research Question

- ¹H NMR : Key signals include the pyrrole ring protons (δ 6.5–7.0 ppm) and benzylic CH₂ (δ 4.8–5.2 ppm). Aromatic protons from the 2-chlorobenzyl group appear at δ 7.2–7.6 ppm .

- ¹³C NMR : The carbonitrile group resonates at ~115 ppm, while the chlorinated aromatic carbons show peaks at 125–135 ppm .

- IR : Strong absorption at ~2220 cm⁻¹ confirms the C≡N stretch .

Advanced researchers should compare experimental data with computational predictions (e.g., Gaussian simulations) to resolve ambiguities in tautomeric forms.

What biological assays are suitable for evaluating the pharmacological potential of this compound?

Advanced Research Question

Related pyrrole-carbonitrile derivatives exhibit antidiabetic, antitumor, and antimicrobial activities . Recommended assays:

- Anticancer : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.

- Antimicrobial : Broth microdilution for MIC values against S. aureus or E. coli.

- Enzyme inhibition : Fluorescence-based assays targeting dipeptidyl peptidase-IV (DPP-IV) for antidiabetic potential .

Use SAR studies to correlate substituent effects (e.g., chloro vs. nitro groups) with activity .

How do mechanistic studies explain the reactivity of the carbonitrile group in functionalization reactions?

Advanced Research Question

The carbonitrile group acts as an electron-withdrawing moiety, directing electrophilic substitution to the pyrrole C3/C5 positions. Mechanistic insights include:

- Nucleophilic attack : Cyanide displacement under basic conditions forms amides or thioamides.

- Cycloaddition : Participation in Huisgen reactions with azides to generate tetrazoles .

Kinetic isotope effects (KIE) and Hammett plots can quantify electronic influences on reaction rates .

What strategies address low yields in multi-step syntheses of this compound?

Advanced Research Question

Common challenges include steric hindrance from the 2-chlorobenzyl group and side reactions. Mitigation strategies:

- Protecting groups : Use Boc or TMS to shield reactive sites during intermediate steps.

- Flow chemistry : Enhances mixing and heat transfer for exothermic steps .

- Catalytic systems : Palladium catalysts for selective cross-coupling .

Design of Experiments (DoE) can identify critical parameters (e.g., stoichiometry, pH) for yield optimization.

Which analytical methods ensure purity and stability of this compound?

Basic Research Question

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%).

- TLC : Silica gel plates (hexane:EtOAc = 7:3) monitor reaction progress .

- Stability studies : Accelerated degradation tests (40°C/75% RH) over 4 weeks quantify hydrolytic stability .

How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced properties?

Advanced Research Question

- Electron-withdrawing groups : Replace 2-chlorobenzyl with 2-nitrobenzyl to enhance cytotoxicity .

- Heterocycle variation : Substitute pyrrole with pyrazole to improve metabolic stability .

- 3D-QSAR : CoMFA/CoMSIA models predict binding affinities for target enzymes .

What are the stability considerations for this compound under ambient vs. controlled conditions?

Basic Research Question

- Light sensitivity : Store in amber vials to prevent photodegradation.

- Moisture : The carbonitrile group hydrolyzes to amides in humid environments; use desiccants .

- Thermal stability : DSC/TGA analysis reveals decomposition onset at ~180°C .

How should researchers resolve contradictions in reported biological activities of similar compounds?

Advanced Research Question

Discrepancies (e.g., antitumor vs. inactive results) may arise from assay conditions or impurities. Solutions:

- Reproducibility checks : Validate protocols across multiple labs.

- Metabolite profiling : LC-MS identifies degradation products that alter activity .

- Target engagement assays : SPR or ITC confirm direct binding to purported targets .

What novel applications in drug development warrant further exploration for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.